![molecular formula C13H16N2O2S B2741294 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1234814-25-5](/img/structure/B2741294.png)
5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide consists of an isoxazole ring fused with a thiophene moiety. The presence of the isoxazole scaffold suggests potential biological activity, as this heterocyclic system often participates in receptor binding and enzyme inhibition .
Scientific Research Applications
Synthesis and Structural Characterization
- The research on similar isoxazole compounds involves the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, showcasing methods that could be applicable to the synthesis of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. These methods highlight the versatility of isoxazole compounds in chemical synthesis, potentially including the target compound (Martins et al., 2002).
- The structure of related isoxazole amino esters has been determined, indicating the potential for detailed structural analysis of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. Such studies can provide insights into the compound's reactivity and interaction with biological targets (Smith et al., 1991).
Potential Biological Activity
- Research on derivatives of isoxazole and pyrazole compounds, similar to 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, indicates potential anticancer, antimicrobial, and herbicidal activities. These activities suggest the compound could have applications in developing new therapeutic agents or agricultural chemicals (Hassan et al., 2019), (Fu-b, 2014).
properties
IUPAC Name |
5-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-5-15(8-11-4-6-18-9-11)13(16)12-7-10(2)17-14-12/h4,6-7,9H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNRQKWMQDZFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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